

Chemical & Toxicological Profile of Territrem C

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Compound Focus: Territrem C

CAS No.: 89020-33-7

Cat. No.: S598970

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The following table summarizes the fundamental properties of **Territrem C** as established in the initial characterization studies.

Property	Description
Chemical Name	Territrem C [1] [2]
CAS Number	89020-33-7 [1] [2]
Molecular Formula	$C_{28}H_{32}O_9$ [1] [2]
Molecular Weight	512.6 g/mol (or 512.552 g/mol) [1] [2]
Purity (Available Sample)	>95% by HPLC [1]
IUPAC Name	(4aR)-4a,6,6a,12,12a,12b-Hexahydro-4a β ,12a β -dihydroxy-9-(3,5-dimethoxy-4-hydroxyphenyl)-4,4,6a α ,12b α -tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione [2]
Acute Toxicity (Mice, IP)	Induces tremors in hind limbs within 10 minutes [1]

Property	Description
Mechanism of Action	Potent inhibitor of acetylcholinesterase (AChE); believed to act presynaptically at motor nerve endings to potentiate acetylcholine release [1]
Source Fungus	<i>Aspergillus terreus</i> [1] [2]

Experimental Protocols from Initial Studies

The methodologies from the foundational research on **Territrem C** are detailed below.

Isolation & Purification

Territrem C was isolated from the **chloroform extract of rice cultures** of *Aspergillus terreus* 23-1. The initial crude extract was subjected to **silica gel column chromatography**. Based on studies of the related Territrem B, a solvent system like **benzene-ethyl acetate** was likely used for improved separation and purification [2] [3].

Structural Elucidation

The structure was determined through spectral and chemical evidence, showing a key difference from Territrem B in the phenyl moiety [2]:

- **Territrem C**: possesses a **4-hydroxy-3,5-dimethoxyphenyl** group.
- **Territrem B**: possesses a **3,4,5-trimethoxyphenyl** group. This was confirmed chemically by methylating **Territrem C** with dimethyl sulfate to produce Territrem B [2].

Acetylcholinesterase (AChE) Inhibition Assay

The territrems are potent inhibitors of acetylcholinesterase. The inhibitory activity was confirmed using **eel acetylcholinesterase** in bioassays [1]. Further studies on the closely related Territrem B revealed a unique

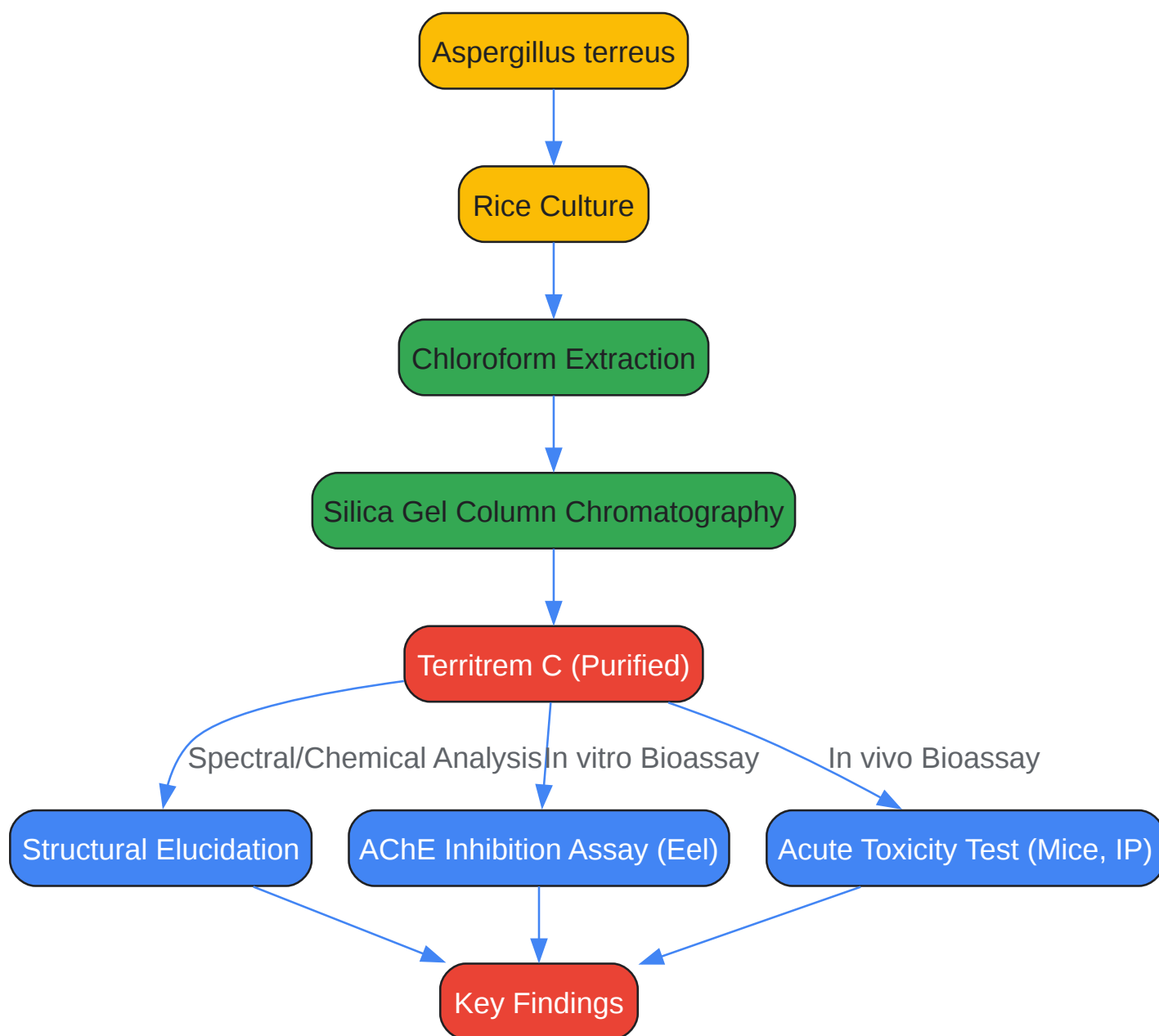
non-covalent yet irreversible binding mechanism, which is distinct from covalent inhibitors like diisopropylfluorophosphate [3].

Acute Toxicity Testing in Mice

Tremorgenic activity was tested via **intraperitoneal (IP) injection** in mice. **Territrem C** caused the onset of tremors in the hind limbs within 10 minutes, requiring slightly lower median doses than Territrems A or B to induce the effect [1].

Research Context & Modern Relevance

The following diagram maps the characterization workflow and the key role of **Territrem C** in modern research, particularly in the study of acetylcholinesterase inhibition.



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Territrem C research workflow from source to findings.

Research Implications & Future Directions

Initial characterization of **Territrem C** laid the groundwork for understanding its significance. The unique **non-covalent yet irreversible inhibition** of AChE, first detailed for the closely related Territrem B, makes

the **territrem** class a valuable tool for studying enzyme kinetics and inhibitor binding modes [3]. This mechanism differs fundamentally from conventional drugs like donepezil, suggesting potential for novel therapeutic strategies.

The search for compounds targeting multiple neurological pathways is a leading frontier in neurodegenerative disease research. **Multi-Target-Directed Ligands (MTDLs)** are designed to modulate several targets simultaneously [4]. While **Territrem C** itself is a toxin and not a drug candidate, its well-defined mechanism as a potent AChE inhibitor makes it a reference point in **virtual screening** campaigns. These in silico methods screen vast compound libraries to identify new chemical entities with desired multi-target profiles, such as activity against AChE, MAO-B, and HDAC2 [4].

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